molecular formula C16H28N2O B4598941 (4-CYCLOHEXYLPIPERAZINO)(CYCLOPENTYL)METHANONE

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPENTYL)METHANONE

Cat. No.: B4598941
M. Wt: 264.41 g/mol
InChI Key: DNPQFUMTIHHYGS-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPENTYL)METHANONE is an organic compound that features a piperazine ring substituted with a cyclohexyl group and a cyclopentyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEXYLPIPERAZINO)(CYCLOPENTYL)METHANONE typically involves the reaction of cyclohexylpiperazine with cyclopentanone under specific conditions. The process may include:

    Cyclohexylpiperazine Preparation: Cyclohexylamine reacts with piperazine in the presence of a suitable catalyst.

    Cyclopentanone Reaction: The cyclohexylpiperazine is then reacted with cyclopentanone in the presence of a base such as sodium methoxide to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPENTYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the cyclopentyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPENTYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(CYCLOPENTYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylpiperazine: A related compound with similar structural features but lacking the cyclopentyl group.

    Cyclopentanone: A simpler ketone that forms part of the structure of (4-CYCLOHEXYLPIPERAZINO)(CYCLOPENTYL)METHANONE.

Uniqueness

This compound is unique due to its combination of a piperazine ring with both cyclohexyl and cyclopentyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c19-16(14-6-4-5-7-14)18-12-10-17(11-13-18)15-8-2-1-3-9-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQFUMTIHHYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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